2'-Chlorobiphenyl-4-ylamine hydrochloride
CAS No.: 1204-42-8
Cat. No.: VC0074669
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12844
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204-42-8 |
---|---|
Molecular Formula | C12H11Cl2N |
Molecular Weight | 240.12844 |
IUPAC Name | 4-(2-chlorophenyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H |
SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
2'-Chlorobiphenyl-4-ylamine hydrochloride features a distinct biphenyl core structure with specific substitution patterns. The compound consists of two benzene rings connected by a carbon-carbon single bond. The first ring contains an amine group (-NH2) at the para position (position 4), while the second ring features a chlorine atom at the ortho position (position 2'). In its hydrochloride form, the amine group is protonated and paired with a chloride counter-ion, resulting in a positively charged ammonium group.
Chemical Identifiers and Physical Properties
The compound is uniquely identified by several standard chemical identifiers, as detailed in Table 1 below:
Property | Value |
---|---|
CAS Registry Number | 1204-42-8 |
IUPAC Name | 4-(2-chlorophenyl)aniline;hydrochloride |
Molecular Formula | C₁₂H₁₁Cl₂N |
Molecular Weight | 240.12844 g/mol |
InChI | InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H |
SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl |
PubChem Compound ID | 53422686 |
Table 1. Chemical identifiers and physical properties of 2'-Chlorobiphenyl-4-ylamine hydrochloride.
The compound appears as a crystalline solid at room temperature, though detailed information about its melting point, boiling point, and appearance is limited in the available literature. As a hydrochloride salt, it is expected to have enhanced water solubility compared to its free base form, which is a common characteristic of amine hydrochlorides used in research settings.
Chemical Structure Analysis
Structural Elements and Bonding
The biphenyl core of 2'-Chlorobiphenyl-4-ylamine hydrochloride consists of two benzene rings joined by a single bond between carbon atoms. This connection allows for some degree of rotation around the bond, although steric factors may influence the preferred conformation in solid state and solution. The amino group at the 4-position of one benzene ring contributes to the compound's basicity and potential for hydrogen bonding, while the chlorine substituent at the 2'-position of the other ring introduces electronegativity and potential for halogen bonding interactions.
Conformational Analysis
The presence of the chlorine atom at the 2'-position likely influences the dihedral angle between the two benzene rings due to steric interactions. This conformational characteristic may have implications for the compound's ability to interact with biological targets if used in pharmaceutical research. The non-coplanar arrangement of the two aromatic rings is a typical feature of 2'-substituted biphenyls, which distinguishes them from unsubstituted biphenyl compounds.
Applications and Research Relevance
Research Applications
2'-Chlorobiphenyl-4-ylamine hydrochloride is primarily designated for research use, as indicated in the product information. The compound has potential applications as a building block in organic synthesis, particularly in the development of more complex molecular structures with potential biological activities. Its biphenyl structure with specific substitution patterns makes it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting structure-activity relationship studies.
Synthesis and Preparation Methods
Conversion to Hydrochloride Salt
The conversion of 2'-Chlorobiphenyl-4-ylamine (free base) to its hydrochloride salt is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent. This salt formation enhances stability and solubility properties for research applications. The resulting hydrochloride salt is often more crystalline and easier to handle than the free base form.
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of 2'-Chlorobiphenyl-4-ylamine hydrochloride can be performed using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, confirming the structural arrangement of the biphenyl system and the positions of the amine and chlorine substituents.
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Infrared (IR) spectroscopy: IR spectroscopy can identify characteristic absorption bands for the amine group, aromatic C-H stretching, and C-Cl bond.
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Mass spectrometry: This technique confirms the molecular weight and fragmentation pattern characteristic of the compound's structure.
Comparative Analysis with Related Compounds
Relationship to Other Biphenyl Derivatives
The biphenyl scaffold represents an important structural motif in medicinal chemistry. Numerous bioactive compounds containing biphenyl cores have been developed, with varying substitution patterns affecting their biological activities. The specific arrangement of substituents in 2'-Chlorobiphenyl-4-ylamine hydrochloride—with an amine group at the 4-position and a chlorine atom at the 2'-position—distinguishes it from other biphenyl derivatives and may confer unique chemical and potential biological properties.
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